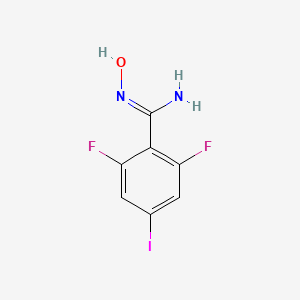
2,6-Difluoro-N-hydroxy-4-iodobenzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Difluoro-N-hydroxy-4-iodobenzimidamide is a chemical compound with the molecular formula C7H6F2IN2O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-N-hydroxy-4-iodobenzimidamide typically involves the introduction of fluorine and iodine atoms into a benzimidamide framework. One common method includes the use of halogenation reactions where fluorine and iodine are introduced sequentially under controlled conditions. The reaction conditions often involve the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and continuous flow systems to maintain consistent quality and yield. The use of automated systems and real-time monitoring can optimize the reaction conditions and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-hydroxy-4-iodobenzimidamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like sodium azide (NaN3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.
Scientific Research Applications
2,6-Difluoro-N-hydroxy-4-iodobenzimidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases where halogenated compounds have shown efficacy.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-N-hydroxy-4-iodobenzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and iodine atoms can enhance its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluoro-N-hydroxybenzimidamide
- 2,6-Difluoro-4-hydroxybenzonitrile
- 2,6-Difluoro-4-hydroxybenzaldehyde
Uniqueness
2,6-Difluoro-N-hydroxy-4-iodobenzimidamide is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens in a single molecule can enhance its stability, selectivity, and potency compared to similar compounds.
Properties
Molecular Formula |
C7H5F2IN2O |
|---|---|
Molecular Weight |
298.03 g/mol |
IUPAC Name |
2,6-difluoro-N'-hydroxy-4-iodobenzenecarboximidamide |
InChI |
InChI=1S/C7H5F2IN2O/c8-4-1-3(10)2-5(9)6(4)7(11)12-13/h1-2,13H,(H2,11,12) |
InChI Key |
VGFQJYWMVBSPID-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1F)/C(=N/O)/N)F)I |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=NO)N)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















